Fmoc-Tyr(H2PO3)-OH

Catalog No.
S1768292
CAS No.
147762-53-6
M.F
C24H22NO8P
M. Wt
483.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Tyr(H2PO3)-OH

CAS Number

147762-53-6

Product Name

Fmoc-Tyr(H2PO3)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phosphonooxyphenyl)propanoic acid

Molecular Formula

C24H22NO8P

Molecular Weight

483.4 g/mol

InChI

InChI=1S/C24H22NO8P/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H2,29,30,31)/t22-/m0/s1

InChI Key

AMXUJIHSMANWDW-QFIPXVFZSA-N

SMILES

Array

Synonyms

Fmoc-O-Phospho-L-tyrosine;147762-53-6;Fmoc-Tyr(PO3H2)-OH;Fmoc-O-Phospho-Tyr-OH;Fmoc-Tyr(H2PO3)-OH;Fmoc-O-Phosphono-L-Tyr-OH;C24H22NO8P;SCHEMBL1738801;N|A-Fmoc-O-phospho-L-tyrosine;00147_FLUKA;CTK0H4202;Nalpha-Fmoc-O-phospho-L-tyrosine;MolPort-003-925-035;ZINC2560017;ANW-59084;CF-500;AKOS015895487;AM84444;RTR-005909;AJ-40422;AK-49406;TR-005909;FT-0081948;FT-0651236;ST24047300

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O

Fmoc-Tyr(H2PO3)-OH (CAS 147762-53-6) is a side-chain unprotected phosphotyrosine building block utilized in Fmoc-based solid-phase peptide synthesis (SPPS). Unlike fully or partially protected phosphate derivatives, this compound features a free diacid phosphate group (-H2PO3), which simplifies the synthesis workflow by eliminating the need for post-assembly phosphate deprotection. It is highly valued for the cost-effective, site-specific incorporation of phosphotyrosine into synthetic peptides, particularly for kinase substrates, phosphatase inhibitors, and signal transduction research. While the unprotected phosphate requires optimized coupling conditions to overcome steric and electronic hindrance, its direct compatibility with standard trifluoroacetic acid (TFA) cleavage protocols makes it a mainstream choice for single-site phosphopeptide manufacturing [1].

Substituting Fmoc-Tyr(H2PO3)-OH with the unphosphorylated Fmoc-Tyr-OH requires post-synthetic global phosphorylation on the resin, a process that often yields complex mixtures, incomplete conversion (<60%), and lacks site-specificity when other hydroxyl-containing residues (Ser/Thr) are present. Conversely, substituting with fully protected derivatives like Fmoc-Tyr(PO3Bzl2)-OH or Fmoc-Tyr(PO3Me2)-OH necessitates harsh or complex post-cleavage deprotection steps. Benzyl removal via catalytic hydrogenation is incompatible with sulfur-containing sequences (Met/Cys) due to catalyst poisoning, while methyl removal requires strong acids (TMSBr/TFMSA) that can degrade sensitive peptide bonds or cause alkylation side reactions. Fmoc-Tyr(H2PO3)-OH bypasses these generic substitution failures by enabling direct, site-specific incorporation that is globally deprotected during standard TFA cleavage.

Elimination of Post-Cleavage Deprotection Steps

The use of Fmoc-Tyr(H2PO3)-OH streamlines the synthetic workflow by requiring zero additional deprotection steps for the phosphate group post-cleavage. In contrast, fully protected comparators like Fmoc-Tyr(PO3Bzl2)-OH require subsequent catalytic hydrogenation, and dimethyl-protected variants require acid-catalyzed hydrolysis or TMSBr treatment. By utilizing the unprotected free diacid, the phosphate group is fully mature upon standard 95% TFA cleavage, saving 1-2 synthetic steps and preventing the 10-30% yield losses typically associated with incomplete deprotection or side reactions .

Evidence DimensionPost-cleavage deprotection steps required
Target Compound Data0 additional steps (mature upon standard TFA cleavage)
Comparator Or BaselineFmoc-Tyr(PO3Bzl2)-OH (1-2 additional steps, e.g., catalytic hydrogenation)
Quantified Difference100% reduction in post-cleavage phosphate deprotection steps
ConditionsStandard Fmoc SPPS followed by 95% TFA cleavage

Eliminating post-cleavage deprotection reduces total synthesis time, lowers reagent costs, and prevents yield losses, making it highly cost-effective for routine production.

Sequence Compatibility with Sulfur-Containing Amino Acids

When synthesizing kinase substrates that contain methionine or cysteine, benzyl-protected phosphotyrosine derivatives (e.g., Fmoc-Tyr(PO3Bzl2)-OH) often fail because the required catalytic hydrogenation step is poisoned by sulfur, leading to near-zero recovery of the fully deprotected peptide. Fmoc-Tyr(H2PO3)-OH is entirely orthogonal to this issue, as it relies solely on standard TFA cleavage, maintaining standard crude peptide recoveries (>85%) even in the presence of multiple sulfur-containing residues .

Evidence DimensionDeprotection compatibility with Met/Cys residues
Target Compound Data>85% recovery (unaffected by sulfur)
Comparator Or BaselineFmoc-Tyr(PO3Bzl2)-OH (near 0% recovery due to hydrogenation catalyst poisoning)
Quantified DifferenceComplete restoration of yield for sulfur-containing sequences
ConditionsSynthesis of Met/Cys-containing phosphopeptides

This compatibility is essential for buyers synthesizing biologically accurate kinase substrates that naturally contain methionine or cysteine.

Site-Specific Phosphorylation Yield vs. Global Phosphorylation

Direct incorporation of Fmoc-Tyr(H2PO3)-OH ensures 100% site-specificity for the target tyrosine residue. When compared to the baseline approach of incorporating Fmoc-Tyr-OH followed by post-synthetic global phosphorylation, the direct building block approach avoids competitive phosphorylation at off-target Ser/Thr sites. Optimized coupling of Fmoc-Tyr(H2PO3)-OH using HATU and DIPEA (3-fold excess) routinely achieves >90% coupling efficiency for single sites, whereas global phosphorylation often yields <60% of the target phosphoform due to complex mixture formation [1].

Evidence DimensionSite-specific target phosphoform yield
Target Compound Data>90% coupling efficiency for the specific target site
Comparator Or BaselineFmoc-Tyr-OH + global phosphorylation (<60% yield, complex mixtures)
Quantified Difference>30% absolute increase in target phosphoform yield with 100% site-specificity
ConditionsPeptides with multiple potential phosphorylation sites (Ser/Thr/Tyr)

Guarantees exact site-specific phosphorylation, which is critical for producing reliable substrates for quantitative kinase and phosphatase assays.

Coupling Reagent Optimization for Unprotected Phosphates

While the unprotected phosphate group in Fmoc-Tyr(H2PO3)-OH can cause sluggish coupling under standard DIC/HOBt conditions due to steric bulk and negative charge, optimizing the reaction with uronium-based reagents completely mitigates this issue. Studies demonstrate that utilizing HATU in conjunction with at least a three-fold excess of DIPEA increases the coupling efficiency of Fmoc-Tyr(H2PO3)-OH to >95%, making it just as efficient as partially protected variants for single-site incorporations without the added cost .

Evidence DimensionCoupling efficiency
Target Compound Data>95% efficiency with HATU/DIPEA (1:3)
Comparator Or BaselineFmoc-Tyr(H2PO3)-OH with standard DIC/HOBt (sluggish/incomplete coupling)
Quantified DifferenceRestoration of >95% coupling efficiency via reagent optimization
ConditionsSolid-phase peptide synthesis coupling step

Allows procurement teams to purchase the most cost-effective unprotected building block while process chemists maintain high yields through simple reagent adjustments.

High-Throughput Synthesis of Single-Site Phosphopeptide Libraries

The zero-deprotection-step advantage and high coupling efficiency with HATU make this compound ideal for automated, high-throughput SPPS of libraries where single phosphotyrosine residues are scanned across different sequence positions .

Production of Met/Cys-Rich Kinase Substrates

Because it avoids the catalytic hydrogenation required by benzyl-protected analogs, Fmoc-Tyr(H2PO3)-OH is the mandatory choice for synthesizing phosphotyrosine peptides that contain oxidation- or reduction-sensitive sulfur residues .

Site-Specific Phosphatase Assay Reagents

The ability to guarantee 100% site-specific phosphorylation without off-target Ser/Thr modification makes this building block critical for manufacturing precise substrates used in commercial tyrosine phosphatase (PTP) activity assays .

XLogP3

3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

483.10830366 Da

Monoisotopic Mass

483.10830366 Da

Heavy Atom Count

34

Wikipedia

Fmoc-O-Phospho-L-tyrosine

Dates

Last modified: 08-15-2023

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